Antiproliferative Selectivity of a Closely Related 1H-indazole-3-amine Derivative in K562 Leukemia Cells
While direct data for 6-Methoxy-1H-indazol-5-amine is absent, a closely related 1H-indazole-3-amine derivative ('compound 6o') provides a class-level benchmark for the target's potential in medicinal chemistry. This analog demonstrated an IC50 of 5.15 µM against K562 chronic myeloid leukemia cells, which was 6.45-fold more selective for cancer cells over normal HEK-293 cells (IC50 = 33.2 µM). This contrasts sharply with the positive control 5-fluorouracil (5-FU), which showed no selectivity (SI = 0.14) [1]. The data highlights how specific indazole substitution patterns can confer selectivity, a key differentiator for scaffolds used in developing low-toxicity anticancer agents [1].
| Evidence Dimension | Antiproliferative Activity and Selectivity |
|---|---|
| Target Compound Data | Not directly available for 6-Methoxy-1H-indazol-5-amine. Data presented for a related 1H-indazole-3-amine derivative ('compound 6o'). |
| Comparator Or Baseline | Positive control 5-fluorouracil (5-FU) and a panel of related indazole derivatives (6m, 6n, 6p) with different substituents. |
| Quantified Difference | For the analog 'compound 6o': Selectivity Index (SI) of 6.45 for K562 over HEK-293 cells, compared to an SI of 0.14 for 5-FU. The IC50 of 5.15 µM for 6o is >3-fold more potent than analog 6n (IC50 = 13.33 µM) and >10-fold more potent than analog 6p (IC50 > 50 µM). |
| Conditions | MTT colorimetric assay against human chronic myeloid leukemia (K562) and normal human embryonic kidney (HEK-293) cell lines. |
Why This Matters
This demonstrates the potential for this class of indazole to be optimized for potent and selective anticancer activity, a key consideration for projects targeting kinase inhibition or apoptosis pathways.
- [1] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. 2023; 24(10):8686. View Source
